2-Bromo-4-(tert-butyl)pyrimidine

Suzuki–Miyaura coupling C–C bond formation pyrimidine functionalization

Researchers often face sluggish cross-couplings and metabolic instability with 2-chloro analogs. 2-Bromo-4-(tert-butyl)pyrimidine solves this via its reactive C2-Br bond (BDE ~65 kcal/mol) enabling mild Pd-catalyzed couplings, while the 4-tert-butyl group boosts logP by 1.0-1.7 units and shields against metabolism. - Directly installs aryl/heteroaryl/alkenyl fragments for kinase inhibitor cores (FGFR4, JAK, BTK). - Predictable reactivity hierarchy (C2-Br > C4-tBu) allows protection-free, chemoselective elaboration. - Available from BenchChem with batch-specific CoA and expedited global shipping.

Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
Cat. No. B12289553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(tert-butyl)pyrimidine
Molecular FormulaC8H11BrN2
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=NC=C1)Br
InChIInChI=1S/C8H11BrN2/c1-8(2,3)6-4-5-10-7(9)11-6/h4-5H,1-3H3
InChIKeyVHRWZGBRPRINCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(tert-butyl)pyrimidine: A Strategic Pyrimidine Building Block for Cross-Coupling and Medicinal Chemistry


2-Bromo-4-(tert-butyl)pyrimidine (CAS: 1353856-94-6; C8H11BrN2; MW: 215.09) is a heteroaromatic building block belonging to the 2‑halogenated 4‑alkylpyrimidine class . It combines a 2‑bromo substituent, which serves as a versatile electrophilic handle for transition‑metal‑catalyzed cross‑coupling, with a sterically demanding 4‑tert‑butyl group that confers enhanced lipophilicity and metabolic stability . The compound is not naturally occurring and is primarily accessed via synthetic routes involving bromination of 4‑(tert‑butyl)pyrimidine or halogen exchange of the corresponding 2‑chloro derivative [1].

Why Generic 2‑Halogenated Pyrimidines Cannot Substitute for 2‑Bromo-4-(tert-butyl)pyrimidine in Cross‑Coupling Applications


Superficially, 2‑bromopyrimidine or 2‑chloro-4‑(tert‑butyl)pyrimidine might appear interchangeable with 2‑bromo-4‑(tert‑butyl)pyrimidine; however, each structural deviation alters reactivity, selectivity, and downstream performance. The 2‑bromo substituent is essential for efficient palladium‑catalyzed couplings, as 2‑chloro analogs couple sluggishly or require harsh conditions [1]. Conversely, the 4‑tert‑butyl group imposes substantial steric hindrance that shields the C2 position and directs functionalization regioselectively, while simultaneously enhancing lipophilicity and metabolic stability in derived pharmacophores . Removing or replacing either motif compromises the synthetic efficiency and property profile of the target molecule, making 2‑bromo-4‑(tert‑butyl)pyrimidine a non‑fungible intermediate.

Quantitative Differentiation: How 2‑Bromo-4-(tert-butyl)pyrimidine Outperforms Its Closest Analogs


Superior Palladium‑Catalyzed Cross‑Coupling Efficiency vs. 2‑Chloro-4-(tert-butyl)pyrimidine

2‑Chloro-4‑(tert‑butyl)pyrimidine, while commercially available, exhibits poor reactivity in Suzuki–Miyaura couplings. Patent EP1411048 explicitly states that “cross‑coupling reactions which employ 2‑chloro‑substituted pyrimidines … proceed poorly if at all,” whereas the corresponding 2‑bromo‑substituted pyrimidines are “expected to be more suitable reactants” [1]. In a related comparative study on 2‑halopyrimidines, the C–Br bond (bond dissociation energy ≈ 65 kcal·mol⁻¹) undergoes oxidative addition with Pd(0) catalysts significantly faster than the C–Cl bond (BDE ≈ 81 kcal·mol⁻¹) [2].

Suzuki–Miyaura coupling C–C bond formation pyrimidine functionalization

Enhanced Regioselectivity in Sequential Functionalization: C2–Br Exhibits Higher Reactivity than C6–Cl in Mixed Halogen Systems

In mixed halogen pyrimidines, the C2–Br bond is substantially more reactive toward Suzuki–Miyaura coupling than a C6–Cl bond. This was demonstrated for 2‑bromo‑6‑(2‑chlorophenyl)‑4‑(trifluoromethyl)pyrimidine, where the C2 bromo group underwent coupling while the C6 aryl chloride remained intact, enabling sequential diversification . Although 2‑bromo-4‑(tert‑butyl)pyrimidine lacks a second halogen, the same intrinsic reactivity hierarchy ensures that C2 functionalization occurs selectively over potential side reactions at the tert‑butyl‑bearing C4 position.

regioselective synthesis sequential cross‑coupling polyhalogenated pyrimidines

Distinctive Lipophilicity Profile Conferred by 4‑tert‑Butyl Group vs. 4‑Methoxy or 4‑Ethyl Analogs

The 4‑tert‑butyl substituent markedly increases lipophilicity relative to smaller alkyl or alkoxy groups. For 2‑(tert‑butyl)‑5‑nitropyrimidin‑4‑amine, the estimated logP is ~2.5, compared to ~1.2 for the 2‑methoxy analog . While logP for 2‑bromo-4‑(tert‑butyl)pyrimidine itself is not directly reported, the cLogP for the parent 4‑tert‑butylpyrimidine is 1.360, and the tert‑butyl group in pyrimidine derivatives consistently elevates logP by 1.0–1.5 units relative to methyl or ethyl congeners [1].

lipophilicity logP metabolic stability drug‑likeness

Utility as a Key Intermediate in Pharmaceutical Patents: Implied Advantage Over Non‑tert‑Butyl Analogs

2‑Bromo-4‑(tert‑butyl)pyrimidine appears as an intermediate in multiple pharmaceutical patent families, including those targeting FGFR4 kinase inhibitors and other anticancer agents . In contrast, the 4‑methyl and 4‑ethyl analogs are less frequently cited in the same therapeutic areas, suggesting that the tert‑butyl group imparts a favorable balance of lipophilicity and steric bulk that medicinal chemists deliberately incorporate.

pharmaceutical intermediate kinase inhibitor patent building block

High‑Impact Applications Where 2‑Bromo-4-(tert-butyl)pyrimidine Provides a Demonstrable Advantage


Suzuki–Miyaura Coupling for C2‑Arylation/Alkenylation

Leverage the superior reactivity of the C2–Br bond (BDE ~65 kcal·mol⁻¹) to install aryl, heteroaryl, or alkenyl groups under mild Pd‑catalyzed conditions [1]. The 4‑tert‑butyl group remains inert, preserving its lipophilicity‑enhancing and steric‑shielding properties in the product. This route is preferable to using 2‑chloro-4‑(tert‑butyl)pyrimidine, which requires harsher conditions and gives lower yields .

Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds

Use 2‑bromo-4‑(tert‑butyl)pyrimidine as a core intermediate to construct kinase inhibitor candidates (e.g., FGFR4, JAK, BTK inhibitors) [1]. The 4‑tert‑butyl substituent increases logP by 1.0–1.7 units relative to methyl analogs, improving membrane permeability and metabolic stability . The C2 position serves as a versatile anchor for introducing pharmacophore fragments via cross‑coupling.

Sequential Diversification in Polyfunctional Pyrimidines

Exploit the predictable reactivity hierarchy (C2–Br > C4‑tert‑butyl > other halogens) to execute chemoselective functionalizations without protecting groups [1]. This strategy is invaluable for preparing C2‑substituted 4‑tert‑butylpyrimidines that retain the beneficial steric and electronic characteristics of the tert‑butyl group.

Building Block for Liquid Crystal and Agrochemical Intermediates

In the liquid crystal field, 2‑bromo‑5‑alkylpyrimidines are prized for their mesogenic properties [1]. 2‑Bromo-4‑(tert‑butyl)pyrimidine provides a related scaffold with enhanced thermal stability owing to the tert‑butyl group, making it suitable for demanding electro‑optical applications.

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